N-benzyl-2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
CAS No.: 536711-48-5
Cat. No.: VC7248040
Molecular Formula: C25H19FN4O2S
Molecular Weight: 458.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536711-48-5 |
|---|---|
| Molecular Formula | C25H19FN4O2S |
| Molecular Weight | 458.51 |
| IUPAC Name | N-benzyl-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H19FN4O2S/c26-17-10-12-18(13-11-17)30-24(32)23-22(19-8-4-5-9-20(19)28-23)29-25(30)33-15-21(31)27-14-16-6-2-1-3-7-16/h1-13,28H,14-15H2,(H,27,31) |
| Standard InChI Key | GETKKRNUKFYERQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of similar pyrimidoindole derivatives often starts with the formation of the indole ring, followed by the incorporation of the pyrimidine moiety through condensation reactions. The introduction of the 4-fluorophenyl group and the benzyl moiety would typically occur through nucleophilic substitution or coupling reactions.
Data and Research Findings
Given the lack of direct research findings on this specific compound, the following table summarizes general properties and potential biological activities of similar pyrimidoindole derivatives:
| Property | Description |
|---|---|
| Molecular Structure | Pyrimidoindole core with a 4-fluorophenyl group and a benzyl moiety attached to an acetamide group. |
| Potential Biological Activities | Anticancer, antimicrobial, antiviral effects due to the presence of a pyrimidoindole core and a 4-fluorophenyl group. |
| Synthesis | Typically involves multi-step reactions including condensation, cyclization, and substitution reactions. |
| Chemical Properties | High molecular weight, complex heterocyclic structure. |
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